molecular formula C18H18N2O5S B2503369 (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1164498-63-8

(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2503369
CAS No.: 1164498-63-8
M. Wt: 374.41
InChI Key: PTOWRAOAPSZNLK-HNENSFHCSA-N
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Description

The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural attributes include:

  • Z-configuration of the imino group, critical for stereoselective interactions.
  • 2-Methoxyethyl side chain at position 3, enhancing solubility in polar solvents.
  • Ethyl carboxylate at position 6, influencing hydrolysis kinetics and bioavailability.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-3-24-17(22)12-6-7-13-15(11-12)26-18(20(13)8-10-23-2)19-16(21)14-5-4-9-25-14/h4-7,9,11H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOWRAOAPSZNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic derivative of benzo[d]thiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C15H18N2O4S
  • Molecular Weight: 318.38 g/mol
  • Functional Groups: The compound features a furan ring, a thiazole moiety, and a carboxylate group, contributing to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to benzo[d]thiazoles exhibit significant antimicrobial activity. The target compound's structure suggests it may also possess similar properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of a related benzo[d]thiazole derivative against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, suggesting strong antibacterial potential.

Anticancer Activity

Benzo[d]thiazole derivatives are being investigated for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of topoisomerase enzymes that are crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death in cancerous cells.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that the compound induced cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings

A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus
AnticancerCytotoxicity in HeLa and MCF-7
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Scientific Research Applications

The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, biological activity, and material science, supported by comprehensive data tables and case studies.

Structural Features

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the furan-2-carbonyl moiety enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development. The benzo[d]thiazole derivatives are often associated with significant antimicrobial , antifungal , and anticancer properties.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit potent antimicrobial activity against various bacterial strains. For instance, a derivative similar to the compound was tested against Staphylococcus aureus and showed promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16

Antitumor Activity

The compound's ability to inhibit tumor cell proliferation has been explored. In vitro studies using human cancer cell lines (e.g., MCF-7, H460) revealed that compounds with similar structures can induce apoptosis and inhibit cell growth .

Antitumor Activity Table

Cell LineIC50 (µM)Reference
MCF-710
H46015

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using the DPPH assay. Compounds derived from furan and thiazole rings typically exhibit significant free radical scavenging activities, suggesting their potential use as therapeutic agents for oxidative stress-related conditions .

Material Science

Beyond medicinal applications, the unique properties of this compound allow for exploration in material science, particularly in the development of organic semiconductors or sensors due to their electronic properties derived from the conjugated systems present in their structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Acyl Groups

(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1173371-69-1)
  • Structural Differences :
    • Replaces the furan-2-carbonyl group with a 2,4-dimethylthiazole-5-carbonyl moiety.
    • Uses a methyl ester (vs. ethyl) at position 4.
  • Methyl ester reduces steric bulk compared to ethyl, possibly accelerating metabolic degradation .
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structural Differences :
    • Features a thiazolo[3,2-a]pyrimidine core (vs. benzo[d]thiazole).
    • Includes a 4-chlorophenyl substituent and methoxycarbonyl group.
  • Implications: The pyrimidine ring enhances planar rigidity, favoring intercalation with DNA or enzymes.

Analogs with Varied Ester Groups

Metsulfuron methyl ester (CAS 74223-64-6)
  • Structural Differences :
    • Contains a triazine ring instead of a benzo[d]thiazole system.
    • Uses a methyl sulfonylurea group.

Physicochemical and Functional Comparisons

Property/Compound Target Compound (Z)-methyl thiazole analog Thiazolo-pyrimidine analog Metsulfuron methyl
Molecular Formula C₁₈H₁₉N₃O₅S₂ C₁₉H₂₁N₃O₄S₂ C₂₀H₂₀ClN₃O₅S C₁₄H₁₅N₅O₆S
Molecular Weight ~445.5 g/mol 419.5 g/mol 474.9 g/mol 381.4 g/mol
Key Functional Groups Ethyl carboxylate, furan Methyl ester, dimethylthiazole Methoxycarbonyl, chlorophenyl Triazine, sulfonylurea
Potential Applications Undocumented Undocumented Enzyme inhibition ALS herbicide

Research Findings and Implications

  • Steric and Electronic Effects :
    • The ethyl carboxylate in the target compound may confer slower hydrolysis rates compared to methyl esters, prolonging activity in biological systems .
    • The furan group’s electron-rich nature could enhance interactions with cytochrome P450 enzymes, a trait absent in thiazole analogs .
  • Biological Activity :
    • While direct data are lacking, the structural resemblance to sulfonylureas (e.g., metsulfuron) suggests ALS inhibition as a plausible mechanism .
  • Solubility :
    • The 2-methoxyethyl chain likely improves aqueous solubility over analogs with purely alkyl substituents, aiding formulation in agrochemicals .

Notes

  • Data Gaps : Thermodynamic properties (e.g., melting point, logP) and in vivo efficacy data for the target compound are unavailable in the provided evidence.
  • Research Directions : Comparative studies on hydrolysis kinetics, ALS binding assays, and field trials are recommended to validate hypothesized applications.

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